Nolomirole

Descripción

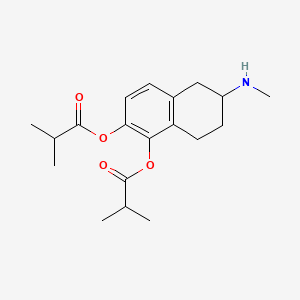

Structure

3D Structure

Propiedades

IUPAC Name |

[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4/h6,9,11-12,14,20H,7-8,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMYLOLVPCCZQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869044 |

Source

|

| Record name | 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diyl bis(2-methylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90060-42-7 |

Source

|

| Record name | Nolomirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090060427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NOLOMIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EMF80C55F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nolomirole: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole, also known as CHF-1035, is a selective agonist for both dopamine (B1211576) D2 and α2-adrenergic receptors. Developed for the potential treatment of heart failure, it acts as a prodrug, rapidly converting to its active metabolite, CHF-1024. This guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological effects of this compound, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its action.

Introduction

This compound (5,6-diisobutyryloxy-N-methyl-2-aminotetralin) is a pharmacological agent characterized by its dual agonistic activity at dopamine D2 and α2-adrenergic receptors.[1] Though it progressed to phase 3 clinical trials for heart failure, it was never marketed.[1] The therapeutic rationale for its development was based on the premise that stimulating these receptors could inhibit catecholamine release from sympathetic nerve endings, a key factor in the pathophysiology of congestive heart failure.[2] this compound itself is inactive and relies on rapid hydrolysis by circulating esterase enzymes to its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1]

Pharmacodynamics: Receptor Binding and Affinity

The primary mechanism of action of this compound is mediated by its active metabolite, CHF-1024, which exhibits high affinity for dopamine D2 and α2-adrenergic receptors. The binding affinities of the enantiomers of this compound have been quantified and are summarized in the table below.

| Receptor Target | Enantiomer | Binding Affinity (Ki) |

| Dopamine D2 Receptor | (–)-enantiomer | 120 nM |

| (+)-enantiomer | 2,400 nM | |

| α2-Adrenergic Receptor | (–)-enantiomer | 130 nM |

| (+)-enantiomer | 1,600 nM |

Data sourced from Wikipedia.[1]

Molecular Mechanism of Action: Signaling Pathways

This compound, through its active metabolite CHF-1024, exerts its effects by modulating intracellular signaling cascades downstream of the dopamine D2 and α2-adrenergic receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

Dopamine D2 Receptor Signaling

Activation of the D2 receptor by CHF-1024 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream effector proteins. This pathway is believed to contribute to the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.

α2-Adrenergic Receptor Signaling

Similar to the D2 receptor pathway, the binding of CHF-1024 to the α2-adrenergic receptor activates an associated Gi protein. This activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The resulting downstream effects contribute to the overall sympatholytic action of the drug, including a reduction in norepinephrine release from presynaptic neurons.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity (Ki) of a ligand for its receptor.

-

Objective: To quantify the affinity of this compound's enantiomers for dopamine D2 and α2-adrenergic receptors.

-

General Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended.

-

Competitive Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound enantiomers).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

-

Monocrotaline-Induced Heart Failure Model in Rats

This in vivo model was used to evaluate the therapeutic potential of this compound in a setting of heart failure.

-

Objective: To assess the effects of this compound on cardiac hypertrophy and neuroendocrine alterations in a rat model of congestive heart failure.

-

Protocol:

-

Induction of Heart Failure: Administer a single intraperitoneal injection of monocrotaline (B1676716) (e.g., 50 mg/kg) to rats. This induces pulmonary hypertension leading to right ventricular hypertrophy and failure.

-

Treatment: Begin oral administration of this compound (e.g., 0.25 mg/kg twice daily) a few days after monocrotaline injection.

-

Monitoring and Sacrifice: Monitor the animals for signs of congestive heart failure. After a predetermined period (e.g., four weeks), sacrifice the animals.

-

Endpoint Analysis:

-

Cardiac Hypertrophy: Measure the weight of the right atria and ventricles.

-

Neurohormonal Levels: Determine plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) by radioimmunoassay (RIA).

-

Catecholamine Levels: Quantify tissue norepinephrine concentration in the right ventricle using high-performance liquid chromatography (HPLC).

-

-

Radioimmunoassay (RIA) for ANP and Aldosterone

-

Principle: A competitive binding assay where a known quantity of radiolabeled antigen (e.g., 125I-ANP) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites.

-

General Protocol:

-

Incubate a specific antibody with a constant amount of radiolabeled antigen and the plasma sample (or a standard).

-

Separate the antibody-bound antigen from the free antigen.

-

Measure the radioactivity of the antibody-bound fraction.

-

Construct a standard curve and determine the concentration of the antigen in the sample.

-

High-Performance Liquid Chromatography (HPLC) for Norepinephrine

-

Principle: Separation of norepinephrine from other compounds in the tissue homogenate based on its physicochemical properties as it passes through a chromatography column, followed by electrochemical detection.

-

General Protocol:

-

Sample Preparation: Homogenize heart tissue samples in an appropriate acidic solution to extract catecholamines.

-

Chromatographic Separation: Inject the sample extract into an HPLC system equipped with a reverse-phase column.

-

Detection: Use an electrochemical detector to quantify the norepinephrine as it elutes from the column.

-

Quantification: Compare the peak area of norepinephrine in the sample to that of known standards to determine its concentration.

-

Conclusion

This compound, through its active metabolite CHF-1024, functions as a potent dual agonist of dopamine D2 and α2-adrenergic receptors. Its mechanism of action is centered on the activation of Gi-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This cascade of events ultimately results in the inhibition of norepinephrine release from sympathetic nerve endings, a key therapeutic target in congestive heart failure. The experimental data from radioligand binding assays and in vivo heart failure models provide a solid foundation for understanding the pharmacological profile of this compound. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the molecular pharmacology of this compound.

References

Nolomirole: An In-Depth Technical Guide on a Dual Dopamine D2 and Alpha-2 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolomirole, with the developmental code name CHF-1035, is a selective agonist for both dopamine (B1211576) D2 and alpha-2 (α2) adrenergic receptors.[1] Developed by Chiesi Farmaceutici, it reached Phase 3 clinical trials for the treatment of heart failure before its development was discontinued.[1] this compound is an orally administered prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024.[1] This guide provides a comprehensive technical overview of this compound's core pharmacology as an α2-adrenergic agonist, including its mechanism of action, binding affinity, and relevant experimental protocols.

Core Pharmacology: Alpha-2 Adrenergic Agonism

This compound, through its active metabolite CHF-1024, exerts its effects by activating α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] The activation of presynaptic α2-adrenergic receptors is a key mechanism for inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings, which is a beneficial effect in conditions like heart failure where the sympathetic nervous system is overactive.[3][4]

Signaling Pathway

The activation of α2-adrenergic receptors by an agonist like this compound's active metabolite initiates a downstream signaling cascade that leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This occurs through the inhibition of the enzyme adenylyl cyclase by the activated Gi protein. The reduction in cAMP levels has various cellular effects, including the modulation of ion channel activity and a decrease in neurotransmitter release.

References

- 1. Hemodynamic effects of dopamine in patients with resistant congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Autonomic and hemodynamic effects of a new selective dopamine agonist, CHF1035, in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nolomirole Signal Transduction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole, a developmental drug candidate, and its active metabolite, CHF-1024, function as dual agonists for the dopamine (B1211576) D2 receptor (D2R) and the α2-adrenergic receptor (α2-AR). Both receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gi/o pathway. This guide provides a detailed overview of the putative signal transduction cascade initiated by this compound's active form, CHF-1024. It includes a summary of available binding affinity data, detailed experimental protocols for assessing receptor engagement and downstream signaling, and visual representations of the core signaling pathways and experimental workflows. Due to the limited publicly available data on the active metabolite CHF-1024, this guide infers its signaling properties based on the well-established pathways of its target receptors and presents binding data for the prodrug, this compound.

Introduction

This compound (developmental code name CHF-1035) is a prodrug that is rapidly hydrolyzed in the body to its active form, CHF-1024. This active metabolite is an agonist at both dopamine D2 and α2-adrenergic receptors. The primary mechanism of action is the stimulation of these presynaptic autoreceptors, which leads to an inhibition of catecholamine (e.g., norepinephrine) release from sympathetic nerve endings. This mode of action was investigated for the treatment of heart failure. Understanding the specific intracellular signaling events following receptor activation is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Core Signal Transduction Pathways

As a dual agonist for two distinct Gi/o-coupled GPCRs, the signal transduction pathway of this compound's active metabolite, CHF-1024, is bifurcated, engaging both D2R and α2-AR signaling cascades. These pathways, while initiated by different receptors, converge on similar downstream effectors.

G Protein-Dependent Signaling

The canonical signaling pathway for both D2R and α2-AR involves their coupling to the inhibitory G protein, Gi/o. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels.

-

Gβγ Subunit Signaling: The Gβγ dimer can also signal independently by modulating the activity of various effector proteins, most notably G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Activation of GIRKs leads to potassium efflux and membrane hyperpolarization, while inhibition of calcium channels reduces calcium influx. Both actions contribute to a decrease in neuronal excitability and neurotransmitter release.

G Protein-Independent Signaling

In addition to the classical G protein-mediated pathway, GPCRs like the D2R can also signal through a G protein-independent mechanism involving β-arrestins.

-

Receptor Desensitization and Internalization: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin is recruited to the receptor, leading to its desensitization and subsequent internalization.

-

Scaffolding for MAPK/ERK Pathway: β-arrestin can act as a scaffold protein, bringing components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK1/2, into proximity. This can lead to the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression.

Quantitative Data

| Compound | Receptor | Enantiomer | Binding Affinity (Ki) |

| This compound | Dopamine D2 | (–)-enantiomer | 120 nM |

| This compound | Dopamine D2 | (+)-enantiomer | 2,400 nM |

| This compound | α2-Adrenergic | (–)-enantiomer | 130 nM |

| This compound | α2-Adrenergic | (+)-enantiomer | 1,600 nM |

Mandatory Visualizations

Caption: this compound (CHF-1024) Signal Transduction Pathway.

Caption: General Experimental Workflow for this compound Characterization.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the interaction of a compound like this compound or CHF-1024 with its target receptors.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 or α2-adrenergic receptor.

Materials:

-

Cell membranes from cells expressing the receptor of interest (e.g., HEK293-D2R or HEK293-α2-AR).

-

Radioligand (e.g., [3H]-Spiperone for D2R, [3H]-Rauwolscine for α2-AR).

-

Test compound (this compound/CHF-1024).

-

Non-specific binding control (e.g., Haloperidol for D2R, Phentolamine for α2-AR).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of this compound/CHF-1024 to inhibit adenylyl cyclase activity, thereby decreasing intracellular cAMP levels.

Materials:

-

Whole cells expressing the receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (this compound/CHF-1024).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production. This is necessary to measure the inhibitory effect of the Gi-coupled receptor agonist.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 or IC50 value from the curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Whole cells expressing the receptor of interest.

-

Test compound (this compound/CHF-1024).

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and transfer apparatus.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and grow to near confluency. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

-

Compound Stimulation: Treat the cells with varying concentrations of the test compound for a short period (typically 5-15 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK. Plot this ratio against the log concentration of the test compound to generate a dose-response curve.

Conclusion

This compound, through its active metabolite CHF-1024, exerts its effects by activating dopamine D2 and α2-adrenergic receptors. The subsequent signal transduction is primarily mediated by the inhibitory G protein, Gi/o, leading to a reduction in intracellular cAMP and modulation of ion channel activity, which collectively decrease neuronal excitability and neurotransmitter release. Additionally, G protein-independent signaling via β-arrestin may contribute to the overall cellular response. The provided experimental protocols offer a framework for the detailed characterization of this compound's pharmacological profile at the molecular and cellular levels. Further research, particularly to obtain quantitative data for the active metabolite CHF-1024, is necessary for a complete understanding of its mechanism of action.

CHF-1024: A Technical Guide to the Active Metabolite of Nolomirole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CHF-1024, the active metabolite of the prodrug Nolomirole (CHF-1035). This compound was developed as a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist for the potential treatment of heart failure. Upon administration, this compound is rapidly hydrolyzed by circulating esterases into its pharmacologically active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This document details the pharmacological profile of CHF-1024, including its mechanism of action, and summarizes key preclinical findings. Experimental protocols for relevant assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

This compound (CHF-1035) is a prodrug designed to deliver its active metabolite, CHF-1024, a potent agonist at both dopamine D2 and α2-adrenergic receptors.[1] The rationale for developing a dual agonist stems from the potential synergistic effects of activating these two receptor systems in the context of cardiovascular disease, particularly heart failure. Activation of presynaptic D2 and α2 receptors can inhibit norepinephrine (B1679862) release, thereby reducing sympathetic tone, a key contributor to the pathophysiology of heart failure.[2] This guide focuses on the properties and actions of the active metabolite, CHF-1024.

Pharmacology of this compound and CHF-1024

This compound, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is rapidly converted to CHF-1024 in the body.[1] This conversion is a critical step for its pharmacological activity.

Receptor Binding Affinity

| Receptor | Enantiomer | Ki (nM) |

| Dopamine D2 | (–) | 120 |

| Dopamine D2 | (+) | 2,400 |

| α2-Adrenergic | (–) | 130 |

| α2-Adrenergic | (+) | 1,600 |

| Table 1: Receptor Binding Affinities of this compound Enantiomers.[1] |

Pharmacokinetics

Detailed pharmacokinetic parameters for CHF-1024, such as Cmax, Tmax, AUC, and clearance, are not extensively reported in publicly available literature. The elimination half-life of the prodrug, this compound, is stated to be 3 hours.[1] The rapid hydrolysis of this compound suggests that the appearance of CHF-1024 in circulation is fast.

Mechanism of Action and Signaling Pathways

CHF-1024 exerts its effects through the simultaneous activation of dopamine D2 and α2-adrenergic receptors, which are both G protein-coupled receptors (GPCRs) typically coupled to inhibitory G proteins (Gi/o).

Dopamine D2 Receptor Signaling

Activation of D2 receptors by CHF-1024 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.

α2-Adrenergic Receptor Signaling

Similarly, the activation of α2-adrenergic receptors by CHF-1024 also couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is particularly important in the presynaptic inhibition of norepinephrine release from sympathetic nerve terminals.

Preclinical Studies and Key Findings

Preclinical studies in animal models of cardiovascular disease have provided evidence for the therapeutic potential of CHF-1024.

Effects in Pressure Overload-Induced Cardiac Hypertrophy

In a rat model of pressure-overload hypertrophy induced by interrenal aortic stenosis, CHF-1024 demonstrated significant cardiovascular effects.

| Parameter | Vehicle | CHF-1024 (highest dose) |

| Blood Pressure (mmHg) | 219 +/- 10 | 161 +/- 10 |

| Urinary Norepinephrine (µ g/24h ) | 1.80 +/- 0.18 | 0.40 +/- 0.14 |

| Table 2: Effects of CHF-1024 in a Rat Model of Pressure Overload.[3] |

These findings indicate that CHF-1024 can effectively lower blood pressure and reduce sympathetic nervous system activity, as evidenced by the marked dose-dependent attenuation of urinary norepinephrine excretion.[3] Furthermore, CHF-1024 was shown to blunt left ventricular perivascular fibrosis in this model.[3]

Antiarrhythmic and Electrophysiological Effects

In a rat model of pressure-overload cardiac hypertrophy, CHF-1024 exhibited antiarrhythmic properties and positively influenced myocyte electrical remodeling. Treatment with CHF-1024 abolished the prolongation of action potential duration (APD) observed in hypertrophied hearts and reduced cell width at all tested doses.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of CHF-1024.

In Vivo Model: Monocrotaline-Induced Congestive Heart Failure in Rats

-

Objective: To assess the efficacy of a test compound in a model of congestive heart failure.

-

Animal Model: Sprague-Dawley rats.

-

Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg).

-

Treatment: Commencing three days after monocrotaline injection, animals are randomly allocated to receive the test compound (e.g., this compound 0.25 mg/kg twice daily) or vehicle orally.

-

Duration: Treatment continues for four weeks.

-

Endpoints: At the end of the study, animals are sacrificed for the evaluation of:

-

Heart hypertrophy (atrial and ventricular weights).

-

Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) (determined by radioimmunoassay).

-

Tissue norepinephrine concentration (quantified by high-pressure liquid chromatography).

-

Presence of pleural/peritoneal effusions.[2]

-

References

- 1. Pharmacokinetics and tissue distribution study of 18 bioactive components in healthy and chronic heart failure rats after oral administration of Qi-Shen-Ke-Li formula using ultra-high-performance liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha2-adrenoceptor mediated co-release of dopamine and noradrenaline from noradrenergic neurons in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross interaction of dopaminergic and adrenergic systems in neural modulation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Nolomirole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole (CHF-1035) is a peripherally acting, orally available prodrug that demonstrates agonist activity at both dopamine (B1211576) D2 and α2-adrenergic receptors. Developed for the potential treatment of heart failure, it reached Phase 3 clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding affinity, and the methodologies used in its preclinical evaluation. Due to the discontinuation of its development, publicly available information on its full pharmacokinetic profile and clinical safety data is limited.

Introduction

This compound, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a novel compound designed to modulate neurohormonal overactivation in heart failure. The rationale for its development was based on the hypothesis that combined stimulation of presynaptic dopamine D2 and α2-adrenergic receptors would inhibit catecholamine release from sympathetic nerve endings, thereby reducing cardiac workload and mitigating the pathophysiological effects of excessive sympathetic nervous system activity in heart failure.

This compound is a prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This bioconversion is essential for its pharmacological activity.

Mechanism of Action

This compound, through its active metabolite CHF-1024, acts as a dual agonist at presynaptic dopamine D2 receptors and α2-adrenergic receptors.

-

Dopamine D2 Receptor Agonism: Activation of presynaptic D2 autoreceptors on sympathetic nerve terminals inhibits the synthesis and release of norepinephrine (B1679862).

-

α2-Adrenergic Receptor Agonism: Stimulation of presynaptic α2-adrenergic autoreceptors also serves to inhibit the release of norepinephrine, providing a synergistic mechanism to reduce sympathetic outflow.

This dual action is intended to decrease heart rate, blood pressure, and myocardial oxygen demand, thereby improving cardiac function in the context of heart failure.

Signaling Pathways

The agonist activity of this compound's active metabolite at D2 and α2-adrenergic receptors initiates intracellular signaling cascades that culminate in the inhibition of norepinephrine release.

Nolomirole: A Technical Guide to a Dual-Acting Dopamine and Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole, also known by its developmental code name CHF-1035, is a selective agonist for both dopamine (B1211576) D2 and α2-adrenergic receptors. Developed by Chiesi Farmaceutici, it was investigated primarily for the treatment of heart failure. This compound is a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound and its active form. It includes a summary of available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of its signaling pathways and biotransformation. Although the development of this compound was discontinued (B1498344) in Phase 3 clinical trials, the information presented here offers valuable insights for researchers in the fields of cardiology, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

This compound is chemically described as [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate. It is a cyclized phenethylamine (B48288) and a 2-aminotetralin analog of the neurotransmitter dopamine.[1]

| Property | Value | Reference |

| IUPAC Name | [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate | [2] |

| Molecular Formula | C19H27NO4 | [2] |

| Molecular Weight | 333.42 g/mol | [2] |

| CAS Number | 90060-42-7 | [2] |

| SMILES | CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C | [2] |

| LogP | 1.97 | [3] |

This compound is administered as a hydrochloride salt, this compound hydrochloride (CAS: 138531-51-8).[3]

Mechanism of Action and Function

This compound functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[3] This conversion is rapid and carried out by circulating esterase enzymes.[3]

The active metabolite, CHF-1024, is a dual agonist, targeting two types of receptors:

-

Dopamine D2 Receptors: Activation of presynaptic D2 receptors on sympathetic nerve endings inhibits the release of norepinephrine (B1679862) (noradrenaline).

-

α2-Adrenergic Receptors: Similarly, stimulation of presynaptic α2-adrenergic autoreceptors on sympathetic neurons also leads to a reduction in norepinephrine release.

By acting on both of these presynaptic receptors, CHF-1024 effectively reduces sympathetic outflow from the central nervous system. This sympatholytic effect is the primary mechanism behind its potential therapeutic benefits in conditions like heart failure, where excessive sympathetic nervous system activity is a key pathological factor.

Signaling Pathways

The signaling pathways activated by CHF-1024 at the D2 and α2-adrenergic receptors are mediated by inhibitory G proteins (Gi/o).

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling cascade initiated by CHF-1024.

α2-Adrenergic Receptor Signaling Pathway

Caption: α2-Adrenergic receptor signaling cascade initiated by CHF-1024.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, CHF-1024.

Table 1: Receptor Binding Affinity of this compound Enantiomers

| Enantiomer | Receptor | Ki (nM) |

| (-)-Nolomirole | Dopamine D2 | 120 |

| (+)-Nolomirole | Dopamine D2 | 2400 |

| (-)-Nolomirole | α2-Adrenergic | 130 |

| (+)-Nolomirole | α2-Adrenergic | 1600 |

| Data from Wikipedia, citing Leeson et al. (2001).[3] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Elimination Half-life | ~3 hours |

| LogP | 1.97 |

| Data from Wikipedia.[3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard pharmacological practices, the following methodologies would be employed.

Radioligand Binding Assay for D2 and α2-Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like this compound or CHF-1024.

Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2 and α2-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing the human dopamine D2 receptor or α2-adrenergic receptor.

-

Radioligand: [3H]-Spiperone (for D2 receptors) or [3H]-Rauwolscine (for α2-adrenergic receptors).

-

Test compound (this compound or CHF-1024) at various concentrations.

-

Non-specific binding control: A high concentration of a known D2 antagonist (e.g., Haloperidol) or α2-adrenergic antagonist (e.g., Yohimbine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Thaw the membrane preparations on ice.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the radioligand to all wells at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This protocol describes a general method to assess the functional activity of this compound or CHF-1024 as an agonist at Gi/o-coupled receptors.

Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the human dopamine D2 receptor or α2-adrenergic receptor.

-

Test compound (this compound or CHF-1024) at various concentrations.

-

Forskolin (B1673556) (an adenylate cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Remove the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.

-

Add serial dilutions of the test compound to the wells and incubate for a specified time.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Experimental Workflow for Preclinical Evaluation

Caption: A typical preclinical evaluation workflow for a compound like this compound.

Conclusion

This compound is a prodrug that is converted to its active metabolite, CHF-1024, a dual agonist of dopamine D2 and α2-adrenergic receptors. Its mechanism of action, centered on the inhibition of sympathetic norepinephrine release, made it a promising candidate for the treatment of heart failure. While its clinical development was halted, the study of this compound and its unique dual-receptor agonism provides a valuable case study for the development of sympatholytic agents. The data and methodologies presented in this guide offer a foundation for further research into compounds with similar pharmacological profiles and for understanding the complex interplay of the dopaminergic and adrenergic systems in cardiovascular disease.

References

- 1. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the alpha2-adrenergic/DA2-dopaminergic agonist CHF-1024 in preventing ventricular arrhythmogenesis and myocyte electrical remodeling, in a rat model of pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Nolomirole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolomirole (CHF-1035) is a selective agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors that was under investigation for the treatment of heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024.[3] The rationale for its development was based on the hypothesis that stimulating prejunctional D2-dopaminergic and α2-adrenergic receptors would inhibit catecholamine release from sympathetic nerve endings, thereby reducing the neurohormonal overactivation that contributes to the progression of congestive heart failure.[2] Although this compound reached phase 3 clinical trials, its development was ultimately discontinued.[4] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, with a focus on its pharmacodynamics, pharmacokinetics, and efficacy in a relevant animal model of heart failure.

Pharmacodynamics

This compound, through its active metabolite CHF-1024, exerts its pharmacological effects by acting as a dual agonist at dopamine D2 and α2-adrenergic receptors.[3]

Receptor Binding Affinity

In vitro radioligand binding assays were conducted to determine the affinity of the enantiomers of this compound for the dopamine D2 and α2-adrenergic receptors. The results are summarized in the table below.

| Target Receptor | Enantiomer | Binding Affinity (Ki) |

| Dopamine D2 | (–)-enantiomer | 120 nM |

| (+)-enantiomer | 2,400 nM | |

| α2-Adrenergic | (–)-enantiomer | 130 nM |

| (+)-enantiomer | 1,600 nM | |

| Data sourced from Wikipedia.[4] |

Signaling Pathway

The proposed mechanism of action for this compound involves the activation of presynaptic dopamine D2 and α2-adrenergic receptors on sympathetic nerve terminals. This activation inhibits the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. The reduction in norepinephrine release is expected to alleviate the excessive cardiac stimulation and vasoconstriction characteristic of heart failure.

Pharmacokinetics

Publicly available data on the preclinical pharmacokinetics of this compound is limited.

| Parameter | Value |

| Elimination Half-Life | 3 hours |

| Log P | 1.97 |

| Data sourced from Wikipedia.[4] |

This compound is a prodrug of CHF-1024 and is rapidly hydrolyzed by circulating esterases.[4] Comprehensive data on its absorption, distribution, metabolism (e.g., specific cytochrome P450 enzymes involved), and excretion are not available in the public domain.

Preclinical Efficacy

The efficacy of this compound was evaluated in a monocrotaline-induced heart failure model in rats. This model is characterized by pulmonary hypertension leading to right ventricular hypertrophy and failure.

Monocrotaline-Induced Heart Failure in Rats

In a key preclinical study, female Sprague-Dawley rats were administered a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg) to induce heart failure.[2] Three days later, the animals were treated orally with either vehicle, this compound (0.25 mg/kg twice daily), or the ACE inhibitor trandolapril (B549266) (0.3 mg/kg once daily) for four weeks.[2]

Experimental Workflow

Efficacy Results

Treatment with this compound resulted in significant improvements in several key parameters of heart failure compared to the vehicle-treated group.

| Parameter | Effect of this compound |

| Hypertrophy of right atria and ventricles | Significantly reduced |

| Plasma levels of Atrial Natriuretic Peptide (ANP) | Significantly reduced |

| Presence of pleural/peritoneal effusions | Significantly reduced |

| Norepinephrine depletion of the right ventricle | Significantly reduced |

| Data from Pasini et al., 2003.[2] |

These findings indicate that this compound was able to attenuate the signs of heart failure in this preclinical model, with an efficacy comparable to the ACE inhibitor trandolapril.[2] A separate study on the active metabolite, CHF-1024, in a rat model of pressure-overload cardiac hypertrophy also demonstrated its ability to reduce arrhythmogenesis and prevent adverse electrical remodeling of myocytes.[5]

Toxicology

Detailed preclinical toxicology data for this compound, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive toxicity assessments, are not publicly available. Consequently, a No-Observed-Adverse-Effect-Level (NOAEL) has not been identified from the available literature.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay is typically used to determine the affinity of a test compound for the dopamine D2 receptor.

-

Preparation of Membranes: Membranes are prepared from cells expressing the dopamine D2 receptor (e.g., HEK293-rD2 cells).[6]

-

Incubation: The membranes are incubated with a specific radioligand, such as [3H]-spiperone, and varying concentrations of the test compound.[1][6]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

α2-Adrenergic Receptor Binding Assay (General Protocol)

A similar competitive radioligand binding assay is used to assess affinity for the α2-adrenergic receptor.

-

Preparation of Membranes: Membranes are prepared from a tissue or cell line expressing α2-adrenergic receptors (e.g., rat brain).[7]

-

Incubation: The membranes are incubated with a specific radioligand, such as [3H]-clonidine, in the presence of varying concentrations of the test compound.[7]

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 is determined and the Ki is calculated.

Monocrotaline-Induced Heart Failure Model in Rats

This model is used to evaluate the efficacy of potential treatments for heart failure.

-

Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (typically 50-60 mg/kg) is administered to rats (e.g., Sprague-Dawley or Wistar).[2]

-

Treatment: After a few days to allow for the initiation of pathological changes, animals are randomized to receive the test compound, a positive control (e.g., an ACE inhibitor), or vehicle for a specified period (e.g., 4 weeks).[2]

-

Monitoring: Animals are monitored for signs of heart failure.

-

Terminal Evaluation: At the end of the treatment period, animals are euthanized, and various parameters are assessed, including:

-

Hemodynamics: Measurement of right ventricular systolic pressure and other hemodynamic parameters.

-

Cardiac Hypertrophy: Measurement of the weight of the right and left ventricles.

-

Neurohormonal Markers: Measurement of plasma levels of ANP and aldosterone.[2]

-

Histopathology: Examination of cardiac tissue for fibrosis and other pathological changes.

-

Conclusion

The available preclinical data for this compound support its mechanism of action as a dual dopamine D2 and α2-adrenergic receptor agonist. Efficacy studies in a rat model of heart failure demonstrated its potential to mitigate the pathological signs of the disease. However, a comprehensive preclinical profile is incomplete due to the lack of publicly available data on its pharmacokinetics and toxicology. This absence of information is a significant limitation in fully assessing the preclinical characteristics of this compound. The discontinuation of its clinical development suggests that further investigation into its preclinical properties is unlikely. This whitepaper serves as a summary of the currently accessible scientific information on the preclinical studies of this compound.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHF-1024 - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Effects of the alpha2-adrenergic/DA2-dopaminergic agonist CHF-1024 in preventing ventricular arrhythmogenesis and myocyte electrical remodeling, in a rat model of pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial detection of [3H]clonidine binding to solubilized rat brain alpha 2-adrenergic receptors: regulation by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Nolomirole in Congestive Heart Failure Research: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information presented in this document is based on publicly available preclinical data. To date, no clinical trials of Nolomirole for congestive heart failure have been identified in the public domain. The primary preclinical study is only available in abstract form, limiting the depth of quantitative data.

Introduction

Congestive heart failure (CHF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key contributor to the progression of CHF is the sustained activation of neurohormonal systems, particularly the sympathetic nervous system, leading to increased catecholamine levels.[1][2] This sustained adrenergic stimulation contributes to adverse cardiac remodeling, increased cardiac workload, and worsening heart failure symptoms.[3][4] this compound (5,6-diisobutyroyloxy-2-methyl-aminotetraline hydrochloride) is a selective agonist of prejunctional D(2)-dopaminergic and alpha(2)-adrenergic receptors.[1][5][6] The stimulation of these receptors inhibits the release of catecholamines from sympathetic nerve endings, suggesting a potential therapeutic role in mitigating the detrimental effects of neurohormonal activation in CHF.[1][5] This technical guide provides an in-depth overview of the preclinical research on this compound for congestive heart failure.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by co-agonizing presynaptic D2-dopaminergic and alpha-2-adrenergic receptors on sympathetic neurons.[1][6] This dual agonism leads to the inhibition of norepinephrine (B1679862) release into the synaptic cleft, thereby reducing the overall sympathetic tone on the cardiovascular system.[1]

Signaling Pathways

The binding of this compound to its target receptors initiates intracellular signaling cascades that culminate in the inhibition of neurotransmitter release.

-

Alpha-2 Adrenergic Receptor Pathway: The alpha-2 adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[7] Upon activation by this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of voltage-gated calcium channels. This results in decreased calcium influx and consequently, a reduction in norepinephrine exocytosis.

-

D2-Dopaminergic Receptor Pathway: Similar to the alpha-2 adrenergic receptor, the D2 dopaminergic receptor is also a Gi-protein coupled receptor.[8] Its activation by this compound also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[8] This cascade contributes to the inhibition of norepinephrine release from sympathetic nerve terminals.[9]

Preclinical Research in a Congestive Heart Failure Model

The primary investigation of this compound in a CHF context was conducted by Pasini et al. (2004) using a monocrotaline-induced heart failure model in rats.[1] This model is known to induce pulmonary hypertension, leading to right ventricular hypertrophy and subsequent heart failure.

Experimental Protocol

The study followed a well-defined protocol to assess the efficacy of this compound.

Summary of Findings

Due to the unavailability of the full-text article, the following tables summarize the qualitative findings as reported in the study's abstract.[1]

Table 1: Effects of this compound on Cardiac and Systemic Parameters

| Parameter | Vehicle Group | This compound Group | Trandolapril Group |

| Hypertrophy of right atria and ventricles | Present | Significantly reduced | Significantly reduced |

| Plasma levels of ANP | Elevated | Significantly reduced | Significantly reduced |

| Pleural/peritoneal effusions | Present | Significantly reduced | Significantly reduced |

| Norepinephrine depletion of right ventricle | Present | Significantly reduced | Significantly reduced |

Table 2: Study Groups and Dosages

| Group | Treatment | Dosage | Frequency | Route |

| Control | Saline | - | Single injection | Intraperitoneal |

| Vehicle | Distilled water | - | - | Oral |

| This compound | This compound | 0.25 mg/kg | Twice a day | Oral |

| Trandolapril | Trandolapril | 0.3 mg/kg | Once a day | Oral |

Detailed Methodologies for Key Experiments

The preclinical assessment of this compound involved standard biochemical assays to quantify key biomarkers of heart failure.

Radioimmunoassay (RIA) for Atrial Natriuretic Peptide (ANP) and Aldosterone

Radioimmunoassay is a sensitive in vitro assay technique used to measure concentrations of antigens (like ANP and aldosterone) by use of antibodies.

Protocol Outline:

-

Sample Collection and Preparation: Blood samples are collected from the animals into tubes containing EDTA to prevent clotting. Plasma is separated by centrifugation and stored at low temperatures (-20°C or below) until analysis.[10] For ANP measurement, plasma extraction using C18 cartridges is often required to remove interfering substances.[11][12]

-

Assay Procedure:

-

A known quantity of radiolabeled antigen (e.g., ¹²⁵I-aldosterone) is mixed with a known amount of antibody specific to that antigen.[3][10]

-

The patient's plasma sample (containing an unknown quantity of the same antigen) is added to this mixture.

-

The unlabeled antigen from the sample competes with the radiolabeled antigen for binding sites on the antibody.

-

-

Separation and Detection: After an incubation period, the antibody-bound antigen is separated from the unbound antigen. The radioactivity of the bound fraction is then measured using a gamma counter.

-

Quantification: The concentration of the antigen in the sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of the antigen.[10]

High-Pressure Liquid Chromatography (HPLC) for Tissue Norepinephrine

HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Protocol Outline:

-

Tissue Homogenization: Heart tissue samples (specifically the right ventricle in the this compound study) are homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.[13][14]

-

Extraction: The homogenate is centrifuged, and the supernatant containing the norepinephrine is collected and filtered.[13]

-

Chromatographic Separation:

-

A small volume of the filtered supernatant is injected into the HPLC system.

-

The sample is passed through a column (commonly a C18 column) under high pressure.[15]

-

A mobile phase (a solvent mixture, for example, an acetate (B1210297) buffer with an organic modifier like acetonitrile) is pumped through the column, and the components of the sample are separated based on their differential interactions with the column's stationary phase.[13][15]

-

-

Detection and Quantification: As the separated components elute from the column, they pass through a detector (e.g., a UV detector or a fluorescence detector after a post-column reaction). The detector response is recorded as a chromatogram, where each peak represents a different compound. The concentration of norepinephrine is quantified by comparing its peak area or height to that of known standards.[15][16]

Conclusion and Future Directions

The available preclinical data suggests that this compound, through its dual agonism of presynaptic D2-dopaminergic and alpha-2-adrenergic receptors, can attenuate some of the key pathophysiological markers of congestive heart failure in a rat model.[1][5] By inhibiting catecholamine release, this compound appears to reduce cardiac hypertrophy, neurohormonal activation (as indicated by lower ANP levels), and signs of fluid retention.[1]

However, the current body of research on this compound for congestive heart failure is limited to this single preclinical study, and a full quantitative analysis of its findings is not publicly available. Further research is warranted to:

-

Elucidate the full dose-response relationship of this compound and its effects on a wider range of hemodynamic and cardiac function parameters.

-

Investigate the long-term efficacy and safety of this compound in various preclinical models of heart failure, including those representing different etiologies (e.g., ischemia-induced heart failure).

-

Conduct clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with congestive heart failure.

For drug development professionals, this compound represents a potentially interesting compound targeting the well-established pathway of neurohormonal activation in heart failure. However, a significant amount of further preclinical and clinical research is necessary to validate its therapeutic potential.

References

- 1. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Congestive heart failure--pathophysiology and medical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenergic signaling in heart failure and cardiovascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of decrease in heart rate by peripheral dopaminergic D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. demeditec.com [demeditec.com]

- 11. inis.iaea.org [inis.iaea.org]

- 12. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Liquid-chromatographic determination of norepinephrine and epinephrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Nolomirole Receptor Binding Affinity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolomirole, a compound developed for the potential treatment of heart failure, and its active metabolite, CHF-1024, have demonstrated notable affinity and agonist activity at specific neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, focusing on quantitative data, detailed experimental methodologies, and the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering in-depth insights into the molecular pharmacology of this compound.

Core Data Summary: Receptor Binding Affinity of this compound

This compound is recognized as a prodrug that is rapidly hydrolyzed in the body to its active form, CHF-1024. The primary targets of this active metabolite are the dopamine (B1211576) D2 and α2-adrenergic receptors. The binding affinities of the enantiomers of this compound for these receptors have been quantified, revealing stereoselectivity in its interactions.

| Compound | Receptor | Affinity (Ki) |

| (–)-Nolomirole | Dopamine D2 | 120 nM |

| (+)-Nolomirole | Dopamine D2 | 2,400 nM |

| (–)-Nolomirole | α2-Adrenergic | 130 nM |

| (+)-Nolomirole | α2-Adrenergic | 1,600 nM |

This table summarizes the reported binding affinities (Ki) of the enantiomers of this compound for the dopamine D2 and α2-adrenergic receptors.

Experimental Protocols

The determination of receptor binding affinity is a critical step in characterizing the pharmacological profile of a compound. The data presented in this guide are primarily derived from radioligand binding assays, a gold-standard technique in receptor pharmacology.

Radioligand Displacement Binding Assay

This assay is employed to determine the affinity of an unlabeled compound (in this case, this compound or its active metabolite CHF-1024) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Source: Tissues or cells expressing the target receptor (e.g., porcine striatal membranes for dopamine D2 receptors, or cell lines recombinantly expressing human dopamine or adrenergic receptor subtypes).

-

Procedure:

-

Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

2. Binding Assay:

-

Materials:

-

Prepared cell membranes

-

Radioligand (e.g., [3H]spiperone for dopamine D2 receptors, [3H]rauwolscine for α2-adrenergic receptors)

-

Unlabeled competitor (this compound, CHF-1024, or a known standard)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

-

96-well filter plates

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.

-

Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the incubation by rapid filtration through the filter plates, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

3. Data Analysis:

-

The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity

As agonists at Gi/o-coupled receptors, this compound and CHF-1024 are expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

1. Assay Principle:

-

This assay measures the ability of a compound to modulate the production of cAMP in cells or membrane preparations.

2. Procedure:

-

Incubate cell membranes expressing the target receptor with the test compound (this compound or CHF-1024).

-

Stimulate adenylyl cyclase activity using a known activator, such as forskolin.

-

Add ATP, the substrate for adenylyl cyclase.

-

After a defined incubation period, terminate the reaction.

-

Measure the amount of cAMP produced using a suitable detection method, such as a competitive binding assay with a labeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

-

The concentration of the agonist that produces 50% of the maximal inhibition of adenylyl cyclase activity is determined as the EC50 value.

Signaling Pathways and Logical Relationships

The interaction of this compound's active metabolite, CHF-1024, with its target receptors initiates a cascade of intracellular signaling events. As an agonist at both dopamine D2 and α2-adrenergic receptors, CHF-1024 modulates the activity of Gi/o proteins.

Dopamine D2 and α2-Adrenergic Receptor Signaling Pathway

Caption: Agonist binding to D2/α2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase.

Experimental Workflow for Radioligand Binding Assay

In Vitro Characterization of Nolomirole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole (CHF-1035) is a selective agonist for prejunctional dopamine (B1211576) D₂ and α₂-adrenergic receptors. Its pharmacological activity is primarily attributed to its active metabolite, CHF-1024, to which it is rapidly hydrolyzed in vivo. The dual agonism of this compound at these inhibitory presynaptic autoreceptors leads to a reduction in catecholamine release from sympathetic nerve endings. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. Methodologies for key in vitro assays are described to facilitate further research and development.

Introduction

This compound is a compound that was developed for its potential therapeutic applications stemming from its unique mechanism of action. As a prodrug, it is converted to its active form, CHF-1024, which then exerts its effects as a dual agonist at presynaptic dopamine D₂ and α₂-adrenergic receptors.[1] The activation of these G protein-coupled receptors (GPCRs) on presynaptic nerve terminals inhibits the release of neurotransmitters such as norepinephrine (B1679862) and dopamine, thereby modulating sympathetic tone. This guide focuses on the in vitro studies that have defined the pharmacological profile of this compound.

Mechanism of Action

This compound, through its active metabolite CHF-1024, stimulates presynaptic D₂-dopaminergic and α₂-adrenergic receptors. This agonistic activity at these inhibitory autoreceptors leads to a decrease in the synthesis and release of catecholamines from sympathetic nerve endings. The (-)-enantiomer of its active metabolite is primarily responsible for the dopamine D₂ receptor agonism.[1]

Quantitative In Vitro Data

The following tables summarize the available quantitative data for the in vitro characterization of this compound and its active metabolite.

Table 1: Receptor Binding Affinity of this compound's Active Metabolite (CHF-1024)

| Receptor | Enantiomer | Kᵢ (nM) |

| Dopamine D₂ | (-)-enantiomer | 120 |

| Dopamine D₂ | (+)-enantiomer | 2,400 |

| α₂-Adrenergic | (-)-enantiomer | 130 |

| α₂-Adrenergic | (+)-enantiomer | 1,600 |

Data sourced from publicly available pharmacological information.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on standard pharmacological assays for dopamine D₂ and α₂-adrenergic receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In the case of this compound's active metabolite, these assays would quantify its binding to dopamine D₂ and α₂-adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound's active metabolite (CHF-1024) for dopamine D₂ and α₂-adrenergic receptors.

Materials:

-

Cell membranes expressing the human dopamine D₂ or α₂-adrenergic receptor.

-

Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Rauwolscine for α₂-adrenergic receptors).

-

Non-labeled competitor (this compound's active metabolite, CHF-1024).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the non-labeled competitor (CHF-1024).

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the competitor.

-

For determination of non-specific binding, a high concentration of a known antagonist for the respective receptor is added to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Functional Assays (cAMP Assay)

Functional assays are used to determine the effect of a compound on the signaling pathway of a receptor. For Gᵢ-coupled receptors like the dopamine D₂ and α₂-adrenergic receptors, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the potency (EC₅₀) and efficacy of this compound's active metabolite (CHF-1024) in inhibiting adenylyl cyclase and reducing cAMP levels through activation of dopamine D₂ and α₂-adrenergic receptors.

Materials:

-

Intact cells expressing the human dopamine D₂ or α₂-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound's active metabolite (CHF-1024).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with the phosphodiesterase inhibitor for a short period.

-

Add varying concentrations of this compound's active metabolite (CHF-1024) to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Analyze the data using a sigmoidal dose-response curve to determine the EC₅₀ and the maximal inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and the general workflows for the in vitro assays.

Caption: this compound's active metabolite signaling pathways.

Caption: Radioligand binding assay workflow.

Caption: cAMP functional assay workflow.

Conclusion